molecular formula C22H16N4O4 B2730888 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 906162-42-3

2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2730888
CAS RN: 906162-42-3
M. Wt: 400.394
InChI Key: IICQKAHGFSJYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 2-amino-3-nitrobenzoic acid, which is an important organic synthesis intermediate used in the preparation of various medicines, agricultural chemicals, and functional materials .


Synthesis Analysis

The synthesis of 2-amino-3-nitrobenzoic acid involves performing a Curtius rearrangement reaction on 3-nitrophthalic acid as a raw material . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .


Chemical Reactions Analysis

The chemical reactions involving 2-amino-3-nitrobenzoic acid could include its reaction with thiosemicarbazide to form various derivatives . The specific reactions involving “2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” would depend on the conditions and reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 2-amino-3-nitrobenzoic acid has a molecular weight of 200.58 .

Scientific Research Applications

    Fluorescent Probes and Imaging Agents

    Photodynamic Therapy (PDT)

    • PDT is a promising cancer treatment that involves light-activated compounds. Researchers have explored 2-amino-3-nitrobenzoyl chloride derivatives as potential photosensitizers. When exposed to light, these compounds generate reactive oxygen species, selectively damaging cancer cells. Their specificity minimizes harm to healthy tissues .

Future Directions

The future directions for research and use of the compound would depend on its specific properties and potential applications. It could potentially be used in the synthesis of various pharmaceuticals and agricultural chemicals, given its apparent relation to 2-amino-3-nitrobenzoic acid .

properties

IUPAC Name

2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQKAHGFSJYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

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